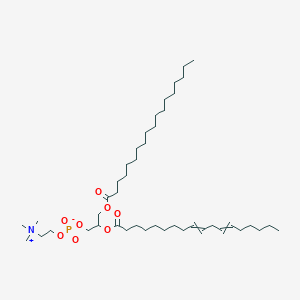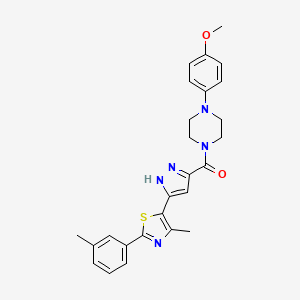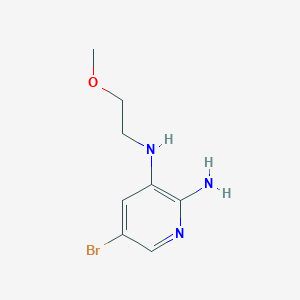
5-Bromo-N3-(2-methoxyethyl)pyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N3-(2-methoxyethyl)pyridine-2,3-diamine is a useful research compound. Its molecular formula is C8H12BrN3O and its molecular weight is 246.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Chemical Reactions Analysis
5-Bromo-N3-(2-methoxyethyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Catalytic Reactions: It can act as a catalyst in organic synthesis, promoting chemical reactions[][1].
Common reagents used in these reactions include brominating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-N3-(2-methoxyethyl)pyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals[][1].
Comparison with Similar Compounds
5-Bromo-N3-(2-methoxyethyl)pyridine-2,3-diamine can be compared with other similar compounds such as:
2-Amino-5-bromo-3-methylpyridine: This compound has a similar structure but differs in the position and type of substituents.
5-Bromo-2-(dimethoxymethyl)pyridine: Another related compound with different functional groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
2230201-15-5 |
|---|---|
Molecular Formula |
C8H12BrN3O |
Molecular Weight |
246.10 g/mol |
IUPAC Name |
5-bromo-3-N-(2-methoxyethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C8H12BrN3O/c1-13-3-2-11-7-4-6(9)5-12-8(7)10/h4-5,11H,2-3H2,1H3,(H2,10,12) |
InChI Key |
FTQWWKMNAOBXKN-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=C(N=CC(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-dimethyl-3-[(6-methylpyridin-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14113306.png)
![11-(4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B14113315.png)
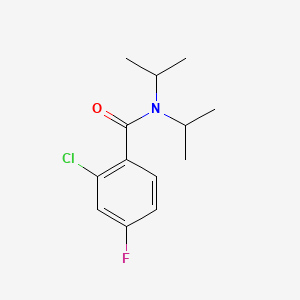
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14113330.png)
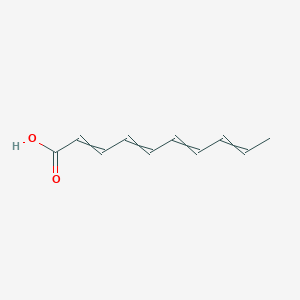
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B14113332.png)
![2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B14113333.png)
![3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14113335.png)
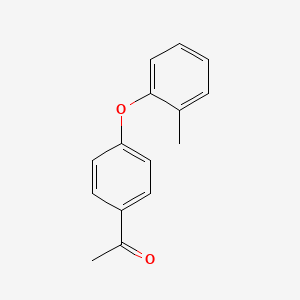
![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113360.png)
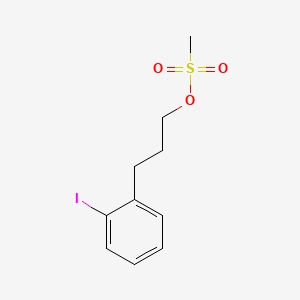
![2-(1-benzofuran-4-yl)-N-[2-bromo-1-(3-phenylpropyl)pyridin-1-ium-4-yl]acetamide;bromide](/img/structure/B14113367.png)
